molecular formula C3F7I B026637 Heptafluoro-1-iodopropane CAS No. 754-34-7

Heptafluoro-1-iodopropane

Cat. No. B026637
CAS RN: 754-34-7
M. Wt: 295.93 g/mol
InChI Key: XTGYEAXBNRVNQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Heptafluoro-1-iodopropane can be synthesized through various methods, including the reaction of perfluoroalkyl derivatives with suitable reagents. One method involves the photochemical reaction of heptafluoro-1-iodopropane with ethyl methyl sulphide, leading to the formation of heptafluoro-n-propyl methyl sulphide among other products (Haszeldine, Rigby, & Tipping, 1972).

Molecular Structure Analysis

The molecular structure of heptafluoro-1-iodopropane is crucial for its reactivity and interactions. Its structure allows for the formation of halogen bonded complexes, as demonstrated in studies involving halogen bonding interactions with azabenzenes, where significant charge transfer from the halogen bond acceptor to the donor was observed, showcasing the compound's capability to engage in complex formation (Lambert et al., 2022).

Chemical Reactions and Properties

Heptafluoro-1-iodopropane undergoes various chemical reactions, illustrating its diverse reactivity. For instance, its photochemical reaction with ethyl methyl sulphide produces a range of products, including heptafluoro-n-propyl methyl sulphide and 1H-heptafluoropropane, indicating its utility in synthesizing fluorinated compounds (Haszeldine, Rigby, & Tipping, 1972).

Physical Properties Analysis

The physical properties of heptafluoro-1-iodopropane, such as its boiling point, melting point, and solubility, are influenced by its fluorinated structure. These properties are critical in determining its behavior in various chemical environments and applications.

Chemical Properties Analysis

The chemical properties of heptafluoro-1-iodopropane, including its reactivity with different chemical groups and its participation in halogen bonding, are central to its applications in organic synthesis. Its ability to form complexes with azabenzenes through halogen bonding interactions is a testament to its versatile chemical nature (Lambert et al., 2022).

Scientific Research Applications

  • Reactions with Carboxylic Acid Fluorides and Anhydrides : A study by Sekiya Akira and Ishikawa Nobuo (1977) in Chemistry Letters indicates that Heptafluoro-1-methylethylzinc iodide reacts effectively with carboxylic acid fluorides and anhydrides, yielding good results in producing aryl or alkyl heptafluoro-1-methylethyl ketones (Sekiya & Ishikawa, 1977).

  • Reactions with Ethyl Methyl Sulphide : Research by R. Haszeldine, R. Rigby, and A. E. Tipping (1972) in Journal of The Chemical Society-Perkin Transactions 1 shows that Heptafluoro-1-iodopropane reacts with ethyl methyl sulphide to produce heptafluoro-n-propyl methyl sulphide, methyl trifluoromethyl sulphide, and methanethiol (Haszeldine, Rigby, & Tipping, 1972).

  • Reactions with Vinyl Fluoride and Trifluoroethylene : In a 1973 study in the same journal, G. L. Fleming, R. Haszeldine, and A. E. Tipping discovered that Heptafluoro-2-iodopropane reacts with vinyl fluoride and trifluoroethylene under photochemical and thermal conditions, producing high-yield adducts. It does not react smoothly with hexafluoropropene under similar conditions (Fleming, Haszeldine, & Tipping, 1973).

  • Complex Formation with Lithium Tetrahydroaluminate : R. Dickson and Gd Sutcliffe's study in the Australian Journal of Chemistry (1972) reports that Heptafluoro-3-iodopropane and lithium tetrahydroaluminate form stable complexes, whereas LiA1[CF(CF3)2]H21 and LiA1[CF(CF3)2]H21 decompose in solution to form fluoro (Dickson & Sutcliffe, 1972).

  • Spectral Analysis of 1-Fluoro-3-Iodopropane : In a 2009 Chemical Physics Letters article, G. Grubbs, W. Bailey, and S. Cooke explored 1-fluoro-3-iodopropane, which has two conformers and 148 transitions observed in its rotational spectra between 8 and 12 GHz. Quantum chemical calculations aided in spectral assignments and analyses (Grubbs, Bailey, & Cooke, 2009).

  • Cardiac Sensitization Testing : A study by D. Dodd and A. Vinegar (1998) in Drug and Chemical Toxicology reveals that CF3I and C3F7I are potent cardiac sensitizers in the adrenaline-challenged dog model, indicating their potential as halon substitutes (Dodd & Vinegar, 1998).

  • Halogen Bonding Studies : Research conducted by Ethan C. Lambert et al. (2022) in Physical Chemistry Chemical Physics examined the halogen bonding interactions between heptafluoro-2-iodopropane and azabenzenes. The study, using Raman spectroscopy and density functional theory, provides insights into halogen bonding and its effects on neighboring atoms (Lambert et al., 2022).

Safety And Hazards

Heptafluoro-1-iodopropane is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane
Source PubChem
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InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061073
Record name Heptafluoropropyl iodide
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Molecular Weight

295.93 g/mol
Source PubChem
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Product Name

Heptafluoro-1-iodopropane

CAS RN

754-34-7, 27636-85-7
Record name Perfluoropropyl iodide
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Record name 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
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Record name Propane, heptafluoroiodo-
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Record name Heptafluoro-1-iodopropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
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Record name Heptafluoropropyl iodide
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Record name Heptafluoroiodopropane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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